4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
説明
特性
IUPAC Name |
4-fluoro-2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-12-10-13(18)4-5-14(12)27(25,26)19-11-17-21-20-15-6-7-16(22-24(15)17)23-8-2-3-9-23/h4-7,10,19H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYQAPWCVGBRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities.
生物活性
4-Fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is characterized by a sulfonamide group, a triazole ring, and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 390.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉FN₆O₂S |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 2034276-17-8 |
This compound's biological activity primarily arises from its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as a COX-II inhibitor, which plays a crucial role in inflammation and pain pathways.
Inhibition of COX Enzymes
Research indicates that compounds with similar structures exhibit varying degrees of selectivity for COX-I and COX-II enzymes. For instance, certain derivatives have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity. This suggests that 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide may possess comparable inhibitory effects on COX-II .
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory potential of similar sulfonamide derivatives. For example, compounds exhibiting COX-II inhibition have shown significant reductions in inflammatory markers in animal models . This highlights the therapeutic promise of this compound in treating inflammatory diseases.
Anticancer Activity
The structural components of 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide suggest potential anticancer properties. Compounds with triazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- COX-II Selectivity : A study highlighted that certain derivatives showed enhanced selectivity towards COX-II with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
- Cytotoxicity in Cancer Models : Research indicated that triazole-containing compounds displayed promising cytotoxicity against breast cancer cells (MCF7), with mechanisms involving cell cycle arrest and apoptosis induction .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that compounds similar to 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide exhibit favorable absorption and distribution characteristics conducive to therapeutic use .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The triazolo-pyridazine core distinguishes this compound from analogs with pyrazolo-pyrimidine or imidazo-pyrimidine scaffolds. For example:
- Example 53 () : Features a pyrazolo[3,4-d]pyrimidin core with a fluorinated chromen-4-one substituent. This structure is associated with kinase inhibition (e.g., mTOR or PI3K) but may exhibit reduced blood-brain barrier penetration compared to triazolo-pyridazine systems due to higher molecular weight .
- 923113-15-9 () : Contains an imidazo[1,2-a]pyrimidine core linked to a 3-fluorobenzamide group. The absence of a sulfonamide moiety limits its similarity to the target compound but highlights the role of fluorination in enhancing binding affinity .
Substituent Analysis
Table 1: Key Substituents and Their Impacts
- Sulfonamide vs.
- Fluorine Placement: Fluorine at the 4-position (target compound) vs.
Research Implications and Gaps
- Pharmacological Data : While Example 53 () reports a mass of 589.1 (M+1) and melting point, similar data for the target compound is absent in available sources. Further studies are needed to correlate its structure with activity.
- Target Selectivity : The triazolo-pyridazine core may offer advantages over pyrazolo-pyrimidine systems in avoiding off-target effects, but this remains hypothetical without direct experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
